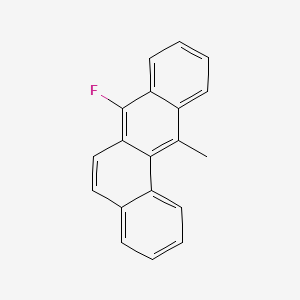
Benz(a)anthracene, 7-fluoro-12-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 7-fluoro-12-methyl-: is a polycyclic aromatic hydrocarbon (PAH) derivative It is structurally characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 12th position on the benzo[a]anthracene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 7-fluoro-12-methyl- typically involves multi-step organic reactions. One common approach is the fluorination of 7-methylbenzo[a]anthracene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benz(a)anthracene, 7-fluoro-12-methyl- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at various positions on the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry: Benz(a)anthracene, 7-fluoro-12-methyl- is used as a model compound in studies of PAH behavior and reactivity. It is also employed in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Research into the medicinal applications of Benz(a)anthracene, 7-fluoro-12-methyl- includes its potential use as a precursor for the development of anticancer agents, given its structural similarity to other bioactive PAHs.
Industry: In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Benz(a)anthracene, 7-fluoro-12-methyl- involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can bind to DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include enzymes involved in metabolic activation, such as cytochrome P450 enzymes, which convert the compound into its active form.
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound without the fluorine and methyl substitutions.
7,12-Dimethylbenz(a)anthracene: A derivative with two methyl groups at positions 7 and 12.
7-Fluorobenz(a)anthracene: A derivative with a fluorine atom at position 7.
Uniqueness: Benz(a)anthracene, 7-fluoro-12-methyl- is unique due to the combined presence of both a fluorine atom and a methyl group, which can significantly alter its chemical reactivity and biological activity compared to its unsubstituted or singly substituted counterparts.
Properties
CAS No. |
68781-45-3 |
|---|---|
Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
7-fluoro-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-14-7-4-5-9-16(14)19(20)17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3 |
InChI Key |
OBXKLVWZVMNHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C3=CC=CC=C13)F)C=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
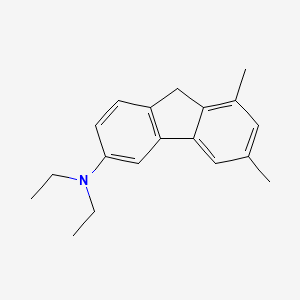
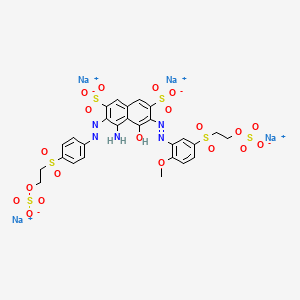
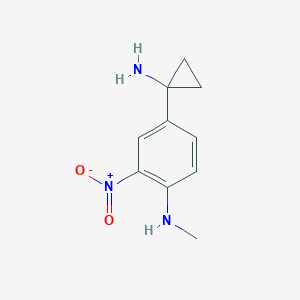
![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)

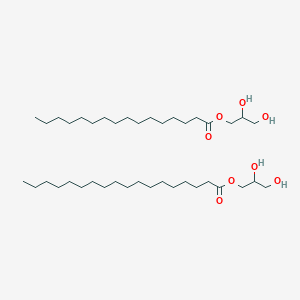




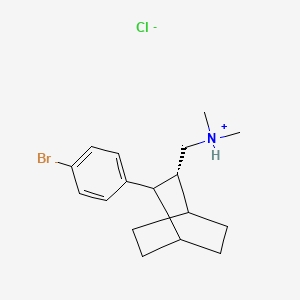

![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
